Bovinic acid

Übersicht

Beschreibung

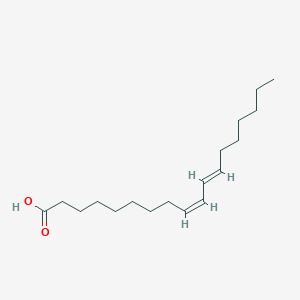

Bovinic acid, also known as rumenic acid or (9Z,11E)-octadecadienoic acid, is a conjugated linoleic acid (CLA) isomer predominantly found in ruminant-derived products such as dairy and meat. Its chemical formula is C₁₈H₃₂O₂, with a molecular weight of 280.45 g/mol and a CAS registry number of 2540-56-9 . Structurally, it features conjugated double bonds at positions 9 and 11 (cis-9, trans-11 configuration), distinguishing it from other CLA isomers .

Vorbereitungsmethoden

Bovinic acid is produced from vaccenic acid through the action of unsaturase enzymes . In industrial settings, the production of this compound involves the bioconversion of vaccenic acid, which is a naturally occurring trans fatty acid found in the fat of ruminants . The process involves the enzymatic conversion of vaccenic acid to this compound, which can then be isolated and purified for various applications .

Analyse Chemischer Reaktionen

Bovinsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Bovinsäure kann zu verschiedenen Oxidationsprodukten oxidiert werden. Übliche Reagenzien für die Oxidation sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Die Reduktion von Bovinsäure kann zu gesättigten Fettsäuren führen. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Bovinsäure kann Substitutionsreaktionen eingehen, insbesondere an den Doppelbindungen. Halogenierung mit Brom oder Chlor ist eine gängige Substitutionsreaktion.

Hydrierung: Die Hydrierung von Bovinsäure kann sie unter Verwendung von Katalysatoren wie Palladium auf Kohlenstoff in Stearinsäure, eine gesättigte Fettsäure, umwandeln.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Bovinsäure .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

In the field of chemistry, bovinic acid is primarily studied for its unique properties as a conjugated fatty acid. It plays a significant role in research related to fatty acid metabolism and synthesis.

Key Areas of Research:

- Fatty Acid Metabolism: this compound is involved in metabolic pathways that convert linoleic acid into various bioactive compounds, influencing lipid profiles in both animals and humans .

- Synthesis of Functional Foods: Its health benefits have prompted its inclusion in dietary supplements and functional foods aimed at improving human health outcomes .

Biological Applications

This compound has garnered attention for its biological effects, particularly concerning lipid metabolism and cellular processes.

Biological Properties:

- Anticarcinogenic Effects: Numerous studies have demonstrated this compound's potential to inhibit cancer cell proliferation. For instance, animal model studies indicate that it may reduce tumor incidence when included in the diet .

- Anti-Atherogenic Activities: Research has shown that this compound can lower cholesterol levels and improve lipid profiles, thereby reducing the risk of cardiovascular diseases .

Medical Applications

The medical implications of this compound are significant, particularly in oncology and cardiovascular health.

Case Studies:

- A study published in the Journal of Nutritional Biochemistry highlighted the antitumor effects of this compound when administered to mice, showing a marked reduction in skin tumor incidence following dietary inclusion .

- Another investigation into its anti-inflammatory properties suggested that this compound could modulate immune responses, potentially benefiting conditions like arthritis and other inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized for its health-promoting properties.

Applications:

- Dietary Supplements: this compound is incorporated into various dietary supplements aimed at enhancing metabolic health and preventing chronic diseases .

- Functional Foods: Its presence in dairy products has led to increased consumer interest in foods enriched with CLAs for their purported health benefits .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Fatty Acid Metabolism | Influences lipid profiles |

| Biological Research | Anticarcinogenic & Anti-Atherogenic | Reduces tumor incidence; improves lipid profiles |

| Medical | Oncology | Inhibits cancer cell proliferation |

| Industrial | Dietary Supplements | Enhances metabolic health |

Wirkmechanismus

The mechanism of action of bovinic acid involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating lipid metabolism and influencing the expression of genes involved in fatty acid synthesis and oxidation . It has been shown to activate peroxisome proliferator-activated receptors, which play a crucial role in regulating lipid metabolism . Additionally, this compound has been found to inhibit the activity of enzymes involved in the synthesis of cholesterol and triglycerides .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Comparative Overview of Bovinic Acid and Related Compounds

Mechanistic and Metabolic Differences

Lipid Metabolism and Atherogenesis

- This compound vs. 5,6-EET: this compound reduces foam cell formation by targeting PGC-1α and lipid efflux pathways .

- This compound vs. Campesterol: Campesterol competes with cholesterol for intestinal absorption, lowering LDL levels . this compound modulates lipid metabolism at the cellular level, enhancing cholestenone efflux and reducing Ox-LDL uptake .

Cancer and Inflammation

- This compound exhibits direct antitumor effects by inhibiting proliferation and inducing apoptosis .

Metabolic Syndrome and Insulin Resistance

- In insulin-resistant mice, this compound levels were significantly downregulated in the early stages of metabolic disorder but upregulated after dietary intervention with hydroxy-alpha-sanshool (HAS), indicating its role in restoring lipid homeostasis .

- Palmitic acid, a saturated fatty acid, exacerbates insulin resistance by promoting lipotoxicity and endoplasmic reticulum stress .

Clinical and Experimental Data

Table 2: Key Research Findings

Biologische Aktivität

Bovinic acid, also known as rumenic acid or cis-9, trans-11-octadecadienoic acid, is a significant isomer of conjugated linoleic acid (CLA) found primarily in the fat of ruminants and dairy products. This compound has garnered interest due to its potential health benefits, including anti-cancer and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its metabolic pathways, health effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chemical formula and belongs to the class of organic compounds known as linoleic acids and derivatives. It is formed through the biohydrogenation of dietary polyunsaturated fatty acids in the rumen, particularly from trans-vaccenic acid (TVA) .

Metabolism of this compound

The metabolism of this compound involves several key processes:

- Biosynthesis : In ruminants, this compound is synthesized from linoleic acid via microbial action in the rumen. The primary pathway involves the activity of Δ9-desaturase, which converts TVA into this compound .

- Absorption and Distribution : After synthesis, this compound can be absorbed directly into the bloodstream or metabolized further by various tissues .

- Oxidation : Studies have shown that this compound undergoes β-oxidation in liver cells, leading to energy production and conversion into other fatty acids .

Anticancer Activity

Research has demonstrated that this compound possesses anticarcinogenic properties . For instance, animal studies indicate that it can reduce tumor incidence in models of chemically induced skin tumors . The mechanisms behind these effects may involve modulation of eicosanoid metabolism and enhancement of immune responses.

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activity , particularly through its activation of the Nrf2 pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation .

Cardiovascular Health

The compound also exhibits anti-atherogenic properties , which may contribute to cardiovascular health by reducing arterial plaque formation .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Colitis Model Study : In rodent models, this compound supplementation was shown to alleviate symptoms associated with colitis, suggesting a protective role against gastrointestinal diseases .

- Liver Metabolism Study : An investigation using liver slices demonstrated that this compound uptake was significantly higher than that of oleic acid, indicating its efficient metabolism within hepatic tissues .

- Dietary Impact on CLA Levels : A study highlighted how dietary modifications could enhance the levels of this compound in milk fat, thereby increasing its availability for human consumption. The research showed that specific feeding strategies could improve the concentration of beneficial fatty acids in dairy products .

Data Table: Comparison of this compound with Other Fatty Acids

| Fatty Acid | Chemical Structure | Main Source | Biological Activity |

|---|---|---|---|

| This compound | C18H32O2 | Ruminant fat | Anticancer, anti-inflammatory |

| Oleic Acid | C18H34O2 | Olive oil | Heart health |

| Linoleic Acid | C18H32O2 | Vegetable oils | Essential fatty acid |

| Trans-Vaccenic Acid | C18H34O2 | Ruminant fat | Precursor to this compound |

Eigenschaften

IUPAC Name |

(9Z,11E)-octadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYXPOFIGCOSSB-GOJKSUSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041003 | |

| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bovinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2540-56-9 | |

| Record name | 9-cis,11-trans-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rumenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUMENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JZW3MR59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bovinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.